5,8-Dichloroimidazo[1,2-a]pyrazine
Description
Properties
Molecular Formula |
C6H3Cl2N3 |
|---|---|
Molecular Weight |
188.01 g/mol |
IUPAC Name |
5,8-dichloroimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C6H3Cl2N3/c7-4-3-10-5(8)6-9-1-2-11(4)6/h1-3H |
InChI Key |
NPASCIMSCABHNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CN=C(C2=N1)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Brominated Derivatives
- 5,8-Dibromoimidazo[1,2-a]pyrazine (CAS 957344-74-0): This brominated analog shares the same substitution pattern (5,8-positions) but differs in halogen type. Bromine’s larger atomic radius and lower electronegativity compared to chlorine may influence reactivity and binding affinity.
- 6,8-Dibromoimidazo[1,2-a]pyrazine :
Substitution at the 6,8-positions alters electronic distribution and steric effects. This compound is used in nucleophilic addition reactions, such as Grignard reagent coordination, to yield 8-arylated or alkylated derivatives (e.g., 27a–e ) with yields up to 95% .
Table 1: Halogenated Imidazo[1,2-a]pyrazine Derivatives
Substituent Position and Functional Group Impact
Functional Group Influence
- Amino and Alkyl Groups: Compounds with benzyl amine at position 3 (e.g., 2c, 4c) show strong CDK9 inhibition (IC50 = 0.31–0.71 µM), whereas 4-methoxyphenyl substituents reduce activity (IC50 = 1.04–3.16 µM) .
- Trifluoromethyl Groups : 2-Trifluoromethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives demonstrate enhanced metabolic stability and lipophilicity, though their biological profiles are less explored .
Preparation Methods
Reaction of 2-Amino-5-chloropyrazine with Chloroacetaldehyde
A foundational approach involves the cyclocondensation of 2-amino-5-chloropyrazine with chloroacetaldehyde in aqueous or alcoholic solvents. This method, adapted from analogous syntheses of brominated imidazo[1,2-a]pyridines, leverages the nucleophilic attack of the amine on the α-carbon of chloroacetaldehyde, followed by cyclodehydration.
Optimized Conditions :
-
Solvent : Ethanol or methanol (4.5:5.8 weight ratio of substrate to solvent).
-
Base : Sodium bicarbonate or triethylamine (1.2 equiv relative to substrate).
-
Yield : 53–72% after recrystallization with ethyl acetate/n-hexane.
This method’s regioselectivity ensures chlorine retention at position 5, while the chloroacetaldehyde introduces the imidazole ring. However, achieving dichlorination at position 8 requires additional steps, such as post-cyclization chlorination.
Direct Chlorination of Imidazo[1,2-a]pyrazine Precursors
Electrophilic Chlorination Using PCl5
Electrophilic chlorination of imidazo[1,2-a]pyrazine precursors with phosphorus pentachloride (PCl5) introduces chlorine atoms at electron-rich positions. For 5,8-dichloro derivatives, this typically involves a two-step process:
-
Monochlorination : Reaction of imidazo[1,2-a]pyrazine with 1 equiv PCl5 in POCl3 at 80°C for 4 hours yields 8-chloroimidazo[1,2-a]pyrazine.
-
Dichlorination : A second equivalent of PCl5 at elevated temperatures (100°C) introduces chlorine at position 5.
Key Data :
| Step | Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | PCl5 | 80 | 4 | 65–70 |
| 2 | PCl5 | 100 | 6 | 50–55 |
This method’s limitation lies in controlling regioselectivity, as over-chlorination can occur without careful stoichiometric management.
Buchwald-Hartwig Cross-Coupling Followed by Chlorination
Synthesis of 8-Chloroimidazo[1,2-a]pyrazine Intermediates
Palladium-catalyzed cross-coupling reactions enable the introduction of aryl or amine groups at specific positions, which can later be functionalized with chlorine. For example, Buchwald-Hartwig amination of 8-chloroimidazo[1,2-a]pyrazine with aryl halides forms C–N bonds, preserving the chlorine at position 8. Subsequent chlorination at position 5 is achieved via PCl5 or SOCl2.
Case Study :
This sequential approach offers flexibility but requires stringent purification to isolate the dichlorinated product.
Nucleophilic Displacement of Leaving Groups
Displacement of Methyl Sulfone Moieties
In imidazo[1,2-a]pyrazines bearing methyl sulfone groups at position 5, nucleophilic displacement with chloride ions (e.g., NaCl in DMSO) replaces the sulfone with chlorine. This method, detailed in Sayer’s thesis, proceeds via an SNAr mechanism under basic conditions:
Conditions :
-
Substrate : 5-(Methylsulfonyl)-8-chloroimidazo[1,2-a]pyrazine.
-
Reagent : NaCl (2 equiv), K2CO3 (3 equiv), DMSO, 120°C, 8 hours.
This strategy is highly regioselective and avoids harsh chlorinating agents, making it suitable for sensitive substrates.
Comparative Analysis of Methods
The table below summarizes the advantages and limitations of each approach:
Structural Validation and Purity Control
Spectroscopic Characterization
Q & A
Q. What are the optimal synthetic routes for 5,8-Dichloroimidazo[1,2-a]pyrazine, and how do reaction conditions influence yield?
The synthesis of 5,8-dichloro derivatives typically involves electrophilic halogenation or nucleophilic substitution. For example, brominated analogs like 6,8-dibromoimidazo[1,2-a]pyrazine are synthesized via direct halogenation using bromine in acetic acid, achieving >80% yield under reflux . Chlorination may follow similar protocols, but temperature control (60–80°C) and solvent choice (e.g., DMF or DMSO) are critical to avoid overhalogenation. Catalytic methods using Cu(I) or Pd(0) can enhance regioselectivity for the 5,8-positions .
Q. How can NMR spectroscopy and mass spectrometry confirm the structure of this compound?
- ¹H NMR : The absence of aromatic protons in fully substituted derivatives simplifies spectra. For analogs like 8-chloro-3-iodoimidazo[1,2-a]pyrazine, coupling constants (e.g., J = 5.0 Hz for ortho protons) confirm substitution patterns .
- 13C NMR : Chlorine substituents deshield adjacent carbons, with peaks typically appearing at δ 120–140 ppm .
- HRMS : Exact mass analysis (e.g., [M+H]+ for C₆H₃Cl₂N₃: 202.9592) validates molecular composition .
Q. What are the solubility and stability profiles of this compound in common solvents?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (CH₂Cl₂). Stability studies on related imidazopyrazines show decomposition <5% after 48 hours at 25°C in DMSO. Acidic conditions (pH <3) accelerate hydrolysis of the imidazole ring .
Advanced Research Questions
Q. How do electronic effects of 5,8-dichloro substituents influence reactivity in cross-coupling reactions?
The electron-withdrawing chlorine atoms activate the imidazo[1,2-a]pyrazine core for Suzuki-Miyaura couplings. For example, 6-bromo-8-methoxyimidazo[1,2-a]pyrazine undergoes Pd-catalyzed coupling with aryl boronic acids at 80°C, yielding biaryl derivatives with >70% efficiency . The 5,8-dichloro configuration may further enhance electrophilicity at C3, enabling regioselective functionalization .
Q. What computational methods predict the bioactivity of this compound derivatives?
- DFT Calculations : HOMO-LUMO gaps (ΔE ≈ 4.5 eV) correlate with antioxidant potential, as seen in imidazo[1,2-a]pyrazines with IC₅₀ values <10 μM in DPPH assays .
- Molecular Docking : Chlorine atoms enhance hydrophobic interactions with kinase ATP pockets (e.g., PI3Kγ), as demonstrated for 2,3,6,8-tetrasubstituted analogs .
Q. How can contradictory data on cytotoxicity be resolved for halogenated imidazopyrazines?
Discrepancies arise from assay conditions (e.g., cell line variability, incubation time). For example:
Methodological Guidance
Q. What strategies optimize the regioselectivity of electrophilic substitutions on imidazo[1,2-a]pyrazines?
Q. How to design imidazo[1,2-a]pyrazine-based fluorescent probes for cellular imaging?
Hybridization with benzo[d]imidazole (e.g., benzo[4,5]imidazo[1,2-a]pyrrolo[2,1-c]pyrazine) shifts emission to 450–470 nm (blue fluorescence). Key parameters:
- Stokes shift : >80 nm minimizes self-quenching.
- Quantum yield : Φ >0.4 in aqueous media, achievable with electron-donating substituents (e.g., methoxy groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
